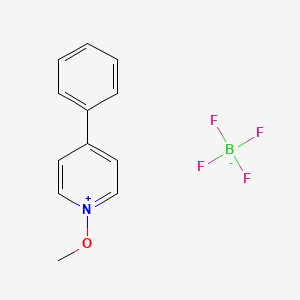

1-Methoxy-4-phenylpyridinium tetrafluoroborate

概要

説明

1-Methoxy-4-phenylpyridinium tetrafluoroborate is a chemical compound with the molecular formula C12H12BF4NO It is known for its unique structure, which includes a methoxy group attached to a phenylpyridinium core, and a tetrafluoroborate anion

準備方法

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-phenylpyridinium tetrafluoroborate can be synthesized through the oxidation of 4-phenylpyridine followed by methylation. The oxidation is typically carried out using meta-chloroperoxybenzoic acid (m-CPBA), and the subsequent methylation is achieved using Meerwein’s salt (trimethyloxonium tetrafluoroborate, Me3OBF4) .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory procedures mentioned above, scaled up for industrial applications. The key steps involve ensuring the purity of reagents and maintaining controlled reaction conditions to achieve high yields.

化学反応の分析

Reaction Optimization with Organoboranes

1-Methoxy-4-phenylpyridinium tetrafluoroborate (1a·BF₄) undergoes alkylation via radical chain mechanisms using B-alkylcatecholboranes (RBcat). Key findings from optimization studies include:

Table 1: Solvent and Additive Effects on Alkylation Efficiency

| Solvent | Additive (2,4,6-collidine) | Yield of 2 | Dialkylated Product 2' |

|---|---|---|---|

| CH₂Cl₂ | None | 36% | 14% |

| CH₂Cl₂ | 5 equiv | 46% | – |

| DCE | None | 63% | 5% |

| DCE | 3 equiv | 63% | – |

-

Solvent Impact : Dichloroethane (DCE) outperformed CH₂Cl₂, EtOAc, and benzene due to improved solubility of 1a·BF₄ at 40°C .

-

Role of 2,4,6-Collidine : This additive suppresses dialkylation by facilitating rearomatization via deprotonation, enhancing selectivity for monoalkylated products .

-

Counterion Effects : Replacing BF₄⁻ with PF₆⁻ increased solubility but did not alter reaction outcomes .

Reaction Scope and Selectivity

1a·BF₄ reacts with diverse radical precursors, demonstrating broad functional group tolerance:

Table 2: Alkylation with Cyclohexene-Derived Radicals

| Substrate | Product | Yield | Selectivity Notes |

|---|---|---|---|

| 1a·BF₄ | 2 | 63% | – |

| N-Methoxylepidinium | 3 | 93% | No dialkylation observed |

| 1-Methoxyquinolinium | 12 | 85% | 4-Chloro derivative |

-

Radical Stability : Tertiary alkyl radicals (e.g., from tetramethylethylene) reacted efficiently (80% yield) .

-

Steric Control : Reactions with 1-methylcyclohexene produced trans-dihydro products with ≥97:3 diastereoselectivity .

-

Regioselectivity : Para-selectivity dominated in N-methoxy-2,6-lutidinium derivatives due to reversible radical addition steps .

Mechanistic Insights

DFT calculations (SMD(DCM)/DLPNO-CCSD(T)/cc-pVTZ) and experimental data support the following mechanism:

Key Steps :

-

Radical Initiation : Di-tert-butylhyponitrite (DTBHN) or O₂ generates tert-butoxyl radicals, abstracting hydrogen from RBcat to form alkyl radicals .

-

Radical Addition : Alkyl radicals add to the pyridinium ring, forming a radical cation intermediate (ΔG‡ = +16.2 kJ/mol for tert-butyl radical) .

-

Rearomatization : Deprotonation (facilitated by 2,4,6-collidine) and methoxyl radical elimination regenerate the aromatic system .

Reversibility : The addition of tert-butyl radicals is endergonic (ΔG = +16.2 kJ/mol), leading to equilibria that influence regioselectivity .

Practical Considerations

-

Scalability : Reactions proceed under neutral conditions without external oxidants, simplifying workup .

-

Limitations : Sterically hindered pyridines (e.g., 2,6-lutidinium derivatives) require excess alkyl iodides for efficient alkylation .

This systematic analysis underscores 1a·BF₄'s versatility in radical alkylation, with applications in synthesizing complex heterocycles under mild conditions.

科学的研究の応用

Organic Synthesis

1-Methoxy-4-phenylpyridinium tetrafluoroborate serves as a reagent in various organic synthesis reactions. It is particularly useful for:

- Alkylation Reactions : The compound has been successfully employed in radical chain monoalkylation of pyridines, demonstrating efficient yields under optimized conditions .

| Reaction Type | Description | Yield |

|---|---|---|

| Alkylation | Monoalkylation with 2-cyclohexylbenzo[d][1,3,2]dioxaborole | 63% |

Biological Applications

The compound exhibits notable biological activities that are being explored for potential therapeutic uses:

- Antimicrobial Activity : Research indicates that derivatives of this compound show significant inhibition against various bacterial and fungal strains. The mechanism involves the generation of radicals that damage microbial cell structures .

- Anticancer Properties : In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as MCF7 breast cancer cells, suggesting potential applications in cancer therapy.

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Inhibition of MCF7 breast cancer cells | |

| Radical Generation | High efficiency as a photoinitiator |

Photopolymerization

The compound is recognized for its role as a photoinitiator in radical polymerization processes. Upon exposure to light, it generates reactive radical species that initiate polymerization reactions effectively. Studies have shown that its efficiency can be influenced by factors such as solvent choice and concentration .

| Parameter | Influence on Polymerization |

|---|---|

| Solvent Type | DCE provides full solubility and higher yields |

| Light Wavelength | Specific wavelengths optimize initiation efficiency |

Antimicrobial Activity Study

A study highlighted the inhibitory effects of this compound on specific bacterial strains, attributing its effectiveness to radical-mediated damage to microbial structures.

Cancer Cell Proliferation Study

In vitro experiments demonstrated that this compound inhibited the growth of MCF7 cells, indicating its potential as an anticancer agent.

作用機序

The mechanism by which 1-Methoxy-4-phenylpyridinium tetrafluoroborate exerts its effects involves its ability to participate in various chemical reactions. The methoxy group and the phenylpyridinium core play crucial roles in its reactivity. The compound can interact with molecular targets through oxidation, reduction, and substitution reactions, influencing different pathways and processes.

類似化合物との比較

4-Phenylpyridine: The parent compound without the methoxy group.

1-Methoxy-4-methylpyridinium tetrafluoroborate: A similar compound with a methyl group instead of a phenyl group.

This detailed overview provides a comprehensive understanding of 1-Methoxy-4-phenylpyridinium tetrafluoroborate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

1-Methoxy-4-phenylpyridinium tetrafluoroborate (1a·BF4) is a compound that has garnered attention for its diverse biological activities and applications, particularly in the fields of photopolymerization and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridinium ring substituted with a methoxy group and a phenyl group. The presence of the tetrafluoroborate anion enhances its solubility and reactivity in various chemical environments.

The biological activity of this compound is primarily attributed to its ability to generate radicals upon photolysis, which can initiate polymerization processes and interact with biological targets.

Radical Generation

Upon exposure to light, this compound can undergo homolytic cleavage, resulting in the formation of reactive radical species. These radicals can then participate in various biochemical pathways, leading to potential therapeutic effects such as:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant activity against various bacterial and fungal strains.

- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cell lines, including MCF7 breast cancer cells .

Photoinitiating Systems

This compound has been extensively studied as a photoinitiator in radical polymerization. Its efficiency is influenced by factors such as solvent choice, concentration, and light wavelength. For instance, when used in combination with other compounds, it demonstrated high initiation efficiency for polymerization reactions .

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited inhibitory effects on the growth of specific bacterial strains. The mechanism involved radical-mediated damage to microbial cell structures.

- Cancer Cell Proliferation : In vitro experiments showed that this compound inhibited the growth of MCF7 cells, suggesting potential applications in cancer therapy .

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Inhibition of MCF7 breast cancer cells | |

| Photoinitiator | High efficiency in radical polymerization |

Safety and Toxicology

While this compound shows promising biological activities, it also poses certain risks. It is classified as causing skin irritation and serious eye irritation . Proper handling protocols should be established to mitigate these risks in laboratory settings.

特性

IUPAC Name |

1-methoxy-4-phenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO.BF4/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;2-1(3,4)5/h2-10H,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAORPXVTJYMPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CO[N+]1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069687 | |

| Record name | Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63123-42-2 | |

| Record name | N-Methoxy-4-phenylpyridinium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63123-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxy-4-phenylpyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063123422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-4-phenylpyridinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHOXY-4-PHENYLPYRIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4THY177ENS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。